Iron silicide (FeSi2)

Catalog No.
S1504976
CAS No.
12022-99-0
M.F
FeSi2
M. Wt
112.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iron silicide (FeSi2)

CAS Number

12022-99-0

Product Name

Iron silicide (FeSi2)

Molecular Formula

FeSi2

Molecular Weight

112.02 g/mol

InChI

InChI=1S/Fe.2Si

InChI Key

JRACIMOSEUMYIP-UHFFFAOYSA-N

SMILES

[Si]=[Fe]=[Si]

Canonical SMILES

[Si]=[Fe]=[Si]

Semiconductor properties:

  • FeSi2 is a semiconductor with a direct band gap, meaning it can absorb and emit light efficiently. This property makes it a potential candidate for optoelectronic devices such as infrared detectors and light emitters. Source: Materials, Free Full-Text | Single Crystalline Iron Silicide and Beta-Iron Disilicide Nanowires Formed through Chemical Vapor Deposition - MDPI:

Magnetic properties:

  • Depending on its composition and structure, FeSi2 can exhibit magnetic properties. This opens up possibilities for its application in spintronics, a field that explores the use of electron spin in electronic devices. Source: Materials, Free Full-Text | Single Crystalline Iron Silicide and Beta-Iron Disilicide Nanowires Formed through Chemical Vapor Deposition - MDPI:

Nanomaterials:

  • Research is ongoing to explore the synthesis of FeSi2 nanoparticles and nanowires. These nanomaterials have unique properties that could be beneficial for various applications, including electronic devices and catalysts. Source: Phase-Controlled Synthesis of Iron Silicide (Fe3Si and FeSi2) Nanoparticles in Solution | Request PDF - ResearchGate:

Corrosion protection:

  • Studies suggest that FeSi2 may play a role in corrosion protection at high temperatures. This is because it can react with other elements to form a protective layer on the surface of the material. Source: Minerals | Free Full-Text | Natural Iron Silicides: A Systematic Review - MDPI:

Iron silicide, with the chemical formula FeSi₂, is an inorganic compound that appears as a gray powder. It has a molecular weight of approximately 112.02 g/mol and is known for its high-temperature stability and semiconductor properties. Iron silicide is primarily studied for its potential applications in thermoelectric devices, photovoltaics, and optoelectronics due to its unique electronic and thermal characteristics .

FeSi2 exhibits semiconducting behavior with a direct bandgap, meaning it can absorb and emit light efficiently []. This property is under investigation for its potential use in thermoelectric devices, which convert heat into electricity [, ]. The mechanism involves the manipulation of charged carriers (electrons and holes) within the FeSi2 crystal structure to generate electricity from a heat source [].

, particularly involving its interaction with other elements or compounds. One notable reaction is its formation through the combination of iron and silicon at elevated temperatures:

Fe+2SiFeSi2\text{Fe}+2\text{Si}\rightarrow \text{FeSi}_2

Additionally, iron silicide can undergo oxidation when exposed to oxygen at high temperatures, leading to the formation of iron oxides:

FeSi2+O2Fe2O3+SiO2\text{FeSi}_2+\text{O}_2\rightarrow \text{Fe}_2\text{O}_3+\text{SiO}_2

These reactions highlight its reactivity under specific conditions, which is crucial for its applications in various fields.

Iron silicide can be synthesized through several methods:

  • Solid-State Reaction: This involves heating iron and silicon powders together at high temperatures (typically around 800-1200 °C) in a controlled atmosphere.
  • Chemical Vapor Deposition: In this method, gaseous precursors containing iron and silicon are deposited onto a substrate to form a thin film of iron silicide.
  • Mechanical Alloying: This technique uses mechanical forces to mix iron and silicon powders, followed by subsequent heat treatment to form iron silicide.
  • Melt Spinning: This involves melting a mixture of iron and silicon and then rapidly cooling it to form an amorphous or crystalline solid.

These synthesis methods allow for the production of iron silicide in various forms, including powders and thin films, tailored for specific applications .

Iron silicide has several promising applications across different fields:

  • Thermoelectric Generators: Due to its semiconductor properties, iron silicide is being explored for converting waste heat into electricity.
  • Solar Cells: Its direct bandgap makes it suitable for thin-film solar cell technology.
  • Optoelectronics: Iron silicide can be utilized in light-emitting diodes and photodetectors due to its optical properties.
  • Catalysis: It has shown potential as a catalyst in various

Research on the interactions of iron silicide with other materials has revealed insights into its behavior in various environments. Studies have focused on:

  • Corrosion Resistance: Investigations into the anodic dissolution of iron silicides in alkaline electrolytes suggest that they exhibit good corrosion resistance, which is significant for their durability in industrial applications.
  • Doping Effects: The influence of different dopants (such as aluminum or manganese) on the electrical properties of iron silicide has been extensively studied, showing improvements in thermoelectric efficiency .

Iron silicide shares similarities with other silicides and intermetallic compounds. Here are some comparable compounds:

Compound NameFormulaKey Properties
Iron monosilicideFeSiNarrow-bandgap semiconductor; magnetic properties
Cobalt disilicideCoSi₂High thermal stability; used in thermoelectrics
Nickel disilicideNiSi₂Good electrical conductivity; used in electronics
Titanium disilicideTiSi₂High melting point; used in high-temperature applications

Uniqueness of Iron Silicide

Iron silicide is unique due to its specific combination of semiconducting properties, thermal stability, and potential for use in thermoelectric applications. Its ability to be doped effectively enhances its electrical performance, making it a versatile material for future technologies .

Orthorhombic β-FeSi₂ Structure

The β-FeSi₂ phase crystallizes in a base-centered orthorhombic structure with the space group Cmca (No. 64) [1] [5]. Each unit cell contains 48 atoms (16 Fe and 32 Si) arranged in two inequivalent Fe sites and four inequivalent Si sites [1] [5]. The lattice parameters are a = 9.86 Å, b = 7.79 Å, and c = 7.83 Å [5], as summarized in Table 1.

Table 1: Structural parameters of β-FeSi₂

PropertyValue
Space groupCmca
Lattice constantsa = 9.86 Å, b = 7.79 Å, c = 7.83 Å
Atoms per unit cell48 (16 Fe, 32 Si)
Coordination environmentFe: 8-fold; Si: 4-fold

The β-phase is thermodynamically stable at room temperature and exhibits semiconducting behavior with a quasi-direct band gap of 0.74 eV [1] [4]. Density functional theory (DFT) calculations reveal that the valence band maximum (VBM) resides at the Y point, while the conduction band minimum (CBM) lies near the Γ point [1]. The electronic density of states near the Fermi level is dominated by Fe 3d and Si 3p orbitals, which govern charge transport properties [1] [4].

β-FeSi₂ forms epitaxial layers on silicon substrates, with orientations such as β-FeSi₂(220) || Si(111) [4]. This compatibility enables integration into silicon-based optoelectronic devices, particularly for infrared applications near 1.55 μm [4].

Tetragonal α-FeSi₂ Structure

The α-FeSi₂ phase adopts a tetragonal structure (space group P4/mmm) with lattice parameters a = b = 2.66 Å and c = 5.14 Å [2] [4]. Unlike β-FeSi₂, this phase is metallic and stable at high temperatures (>900°C) [2] [5]. Its unit cell comprises simpler stoichiometry, with Fe and Si atoms arranged in a layered configuration (Table 2).

Table 2: Structural parameters of α-FeSi₂

PropertyValue
Space groupP4/mmm
Lattice constantsa = b = 2.66 Å, c = 5.14 Å
Atoms per unit cell3 (1 Fe, 2 Si)
Coordination environmentFe: 12-fold; Si: 6-fold

α-FeSi₂ often coexists with β-FeSi₂ in samples annealed at intermediate temperatures [4]. For instance, X-ray pole figures of ion-beam-synthesized FeSi₂ layers reveal mixed α- and β-phase domains, with epitaxial relationships such as α-FeSi₂(101) || Si(111) [4]. The metallic conductivity of α-FeSi₂ limits its direct use in semiconductors but makes it suitable for ohmic contacts in β-FeSi₂-based devices [2].

ε-FeSi Structure Characteristics

The ε-FeSi phase crystallizes in the cubic B20 structure (space group P2₁3) with a lattice constant of 4.49 Å [3]. Unlike FeSi₂, this phase is a monosilicide (Fe:Si = 1:1) and exhibits a narrow band gap of 0.08 eV at 0 K [3]. Local density approximation (LDA) calculations show that electronic excitations and vibrational disorder significantly influence its high-temperature properties, including magnetic susceptibility and thermoelectric power [3].

Table 3: Structural parameters of ε-FeSi

PropertyValue
Space groupP2₁3
Lattice constanta = 4.49 Å
Atoms per unit cell8 (4 Fe, 4 Si)
Coordination environmentFe: 7-fold; Si: 7-fold

Doping ε-FeSi with aluminum (Al) or iridium (Ir) alters its electronic structure. For example, Ir doping introduces spin-polarized states, leading to a semi-metallic magnetic ground state at low temperatures [3]. This tunability makes ε-FeSi a candidate for spintronic applications.

Comparative Analysis of Structural Features

The three phases differ markedly in atomic packing and symmetry (Figure 1). β-FeSi₂’s orthorhombic structure provides anisotropic charge transport, while α-FeSi₂’s tetragonal symmetry facilitates metallic conductivity. ε-FeSi’s cubic structure supports isotropic properties but with limited thermal stability compared to the disilicide phases.

Wikipedia

Iron disilicide

General Manufacturing Information

Iron silicide (FeSi2): ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types